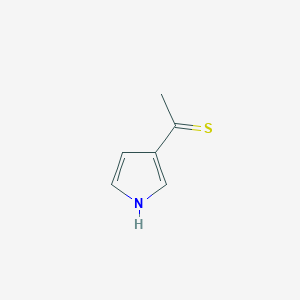
1-(1H-Pyrrole-3-yl)ethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrrole-3-yl)ethanethione, also known as 3-(1H-Pyrrol-3-yl)propane-1-thiol or PPT, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPT possesses unique chemical properties that make it an attractive target for scientific investigation.
科学的研究の応用
PPT has been studied extensively for its potential applications in a variety of scientific fields. In the field of materials science, PPT has been used as a building block for the synthesis of novel polymers and other materials with unique properties. In the field of organic synthesis, PPT has been used as a reagent for the preparation of a variety of other organic compounds.
作用機序
The exact mechanism of action of PPT is not well understood, but it is believed to act as a thiol-containing molecule that can form covalent bonds with other molecules. This property makes PPT a valuable tool for studying the interaction of biological molecules, such as proteins and enzymes, with thiol-containing compounds.
生化学的および生理学的効果
PPT has been shown to have a variety of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the potential therapeutic applications of PPT.
実験室実験の利点と制限
One advantage of using PPT in lab experiments is its relatively simple synthesis method and high purity. However, one limitation of PPT is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving PPT. One area of interest is the development of novel materials and polymers using PPT as a building block. Another area of interest is the investigation of PPT's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its interaction with biological molecules.
合成法
PPT can be synthesized through a number of methods, including the reaction of pyrrole with 1,1-(1H-Pyrrole-3-yl)ethanethionepropanedithiol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting product can be purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

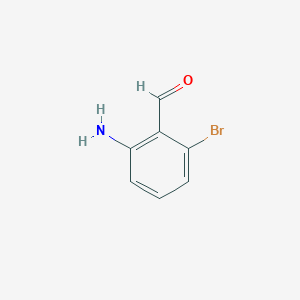
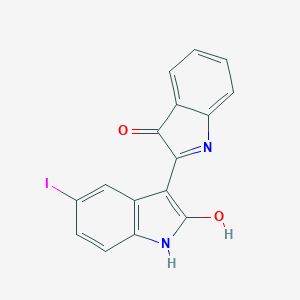
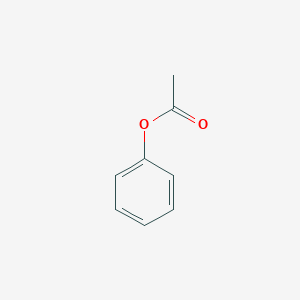
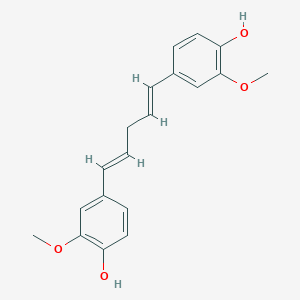
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
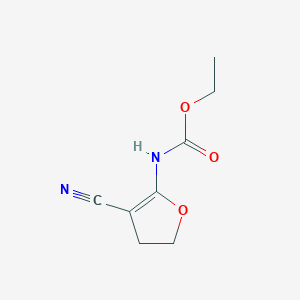
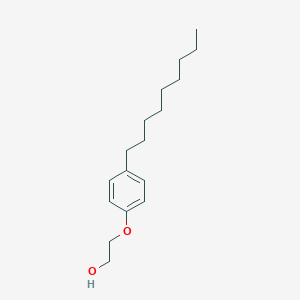
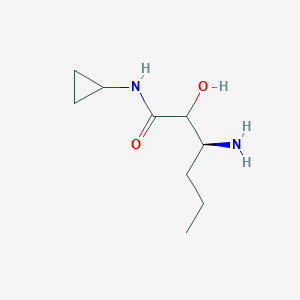
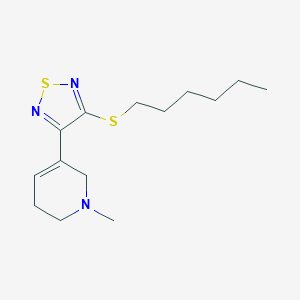



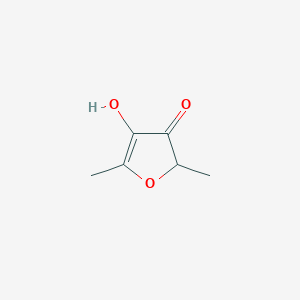
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)